5-Bromo-8-nitro-1,2,3,4-tetrahydroisoquinoline

概要

説明

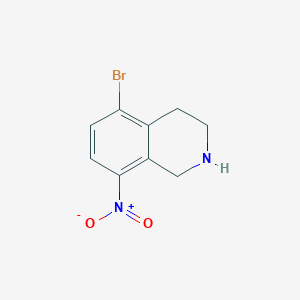

5-Bromo-8-nitro-1,2,3,4-tetrahydroisoquinoline is a chemical compound with the molecular formula C9H9BrN2O2 and a molecular weight of 257.09 g/mol . It is a derivative of tetrahydroisoquinoline, a class of compounds known for their diverse biological activities. This compound is characterized by the presence of a bromine atom at the 5th position and a nitro group at the 8th position on the isoquinoline ring.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-8-nitro-1,2,3,4-tetrahydroisoquinoline can be achieved through various synthetic routes. One common method involves the bromination of 8-nitro-1,2,3,4-tetrahydroisoquinoline using bromine or a bromine source under controlled conditions . The reaction typically requires a solvent such as dichloromethane and a catalyst like iron(III) bromide to facilitate the bromination process.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination reactions using automated reactors to ensure precise control over reaction conditions. The use of continuous flow reactors can enhance the efficiency and yield of the production process.

化学反応の分析

Types of Reactions

5-Bromo-8-nitro-1,2,3,4-tetrahydroisoquinoline undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.

Reduction: Reduction of the nitro group can yield amino derivatives.

Substitution: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride can be used.

Substitution: Nucleophiles like amines or thiols can replace the bromine atom in the presence of a base such as sodium hydroxide.

Major Products Formed

Oxidation: Quinoline derivatives.

Reduction: Amino derivatives.

Substitution: Various substituted isoquinoline derivatives depending on the nucleophile used.

科学的研究の応用

5-Bromo-8-nitro-1,2,3,4-tetrahydroisoquinoline has several scientific research applications:

Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

Biology: The compound is used in studies related to enzyme inhibition and receptor binding.

Industry: The compound is utilized in the production of dyes, pigments, and other industrial chemicals

作用機序

The mechanism of action of 5-Bromo-8-nitro-1,2,3,4-tetrahydroisoquinoline involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The bromine atom may facilitate binding to certain enzymes or receptors, modulating their activity and leading to various biological effects .

類似化合物との比較

Similar Compounds

5-Bromo-1,2,3,4-tetrahydroisoquinoline: Lacks the nitro group, resulting in different chemical and biological properties.

5-Bromo-2-methyl-8-nitro-1,2,3,4-tetrahydroisoquinoline: Contains an additional methyl group, which can influence its reactivity and biological activity.

Uniqueness

5-Bromo-8-nitro-1,2,3,4-tetrahydroisoquinoline is unique due to the presence of both bromine and nitro groups on the isoquinoline ring. This combination imparts distinct chemical reactivity and biological activity, making it valuable for various research and industrial applications.

生物活性

5-Bromo-8-nitro-1,2,3,4-tetrahydroisoquinoline (5-Br-8-NO2-THIQ) is a synthetic compound belonging to the tetrahydroisoquinoline (THIQ) class. Its unique structure, featuring a bromine atom at the 5-position and a nitro group at the 8-position, has garnered significant interest in medicinal chemistry due to its potential biological activities.

Chemical Structure and Properties

The compound's structure is characterized by a bicyclic arrangement that includes a six-membered aromatic ring fused to a five-membered nitrogen-containing ring. This configuration allows for diverse chemical reactivity and potential for further functionalization.

| Property | Details |

|---|---|

| Molecular Formula | C9H9BrN2O2 |

| Molecular Weight | 245.08 g/mol |

| CAS Number | 156694-04-1 |

| Appearance | Typically presented as a solid or oil |

Biological Activities

Research indicates that 5-Br-8-NO2-THIQ exhibits various biological activities, particularly in the fields of neurology and pharmacology. Below are some notable findings:

Anticonvulsant Activity

Studies have demonstrated that compounds within the THIQ family, including 5-Br-8-NO2-THIQ, show promise as anticonvulsants. The mechanism is thought to involve modulation of neurotransmitter systems and ion channels.

Neuroprotective Effects

The compound has been investigated for its neuroprotective properties. It may inhibit acetylcholinesterase (AChE) and monoamine oxidase B (MAO-B), both of which are relevant targets in neurodegenerative diseases like Alzheimer's and Parkinson's. For instance, derivatives of THIQs have shown IC50 values in the low micromolar range against AChE, indicating significant inhibition potential .

Anticancer Potential

There is emerging evidence suggesting that 5-Br-8-NO2-THIQ may possess anticancer properties. Its structural analogs have been associated with cytotoxic effects against various cancer cell lines. Research has indicated that modifications to the THIQ scaffold can enhance these effects, making it a valuable target for drug development in oncology .

The biological activity of 5-Br-8-NO2-THIQ is attributed to its ability to interact with multiple molecular targets:

- Enzyme Inhibition : The nitro and bromo groups facilitate interactions with enzymes such as AChE and MAO-B.

- Receptor Modulation : The compound may influence neurotransmitter receptors, impacting pathways involved in mood regulation and cognitive function.

- Chemical Stability : The structural integrity provided by the THIQ framework enhances its stability and bioavailability in biological systems.

Case Studies

Several studies have explored the biological implications of 5-Br-8-NO2-THIQ:

- Study on AChE Inhibition :

-

Neuroprotective Activity :

- In vitro assays indicated that certain derivatives exhibited protective effects on neuronal cells exposed to oxidative stress, suggesting a mechanism involving free radical scavenging.

- Anticancer Activity :

特性

IUPAC Name |

5-bromo-8-nitro-1,2,3,4-tetrahydroisoquinoline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrN2O2/c10-8-1-2-9(12(13)14)7-5-11-4-3-6(7)8/h1-2,11H,3-5H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCDWDZBUTSPUKU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC2=C(C=CC(=C21)Br)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。